molecular formula C17H19N5S B2855510 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine CAS No. 2379975-71-8

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

Cat. No.: B2855510
CAS No.: 2379975-71-8
M. Wt: 325.43
InChI Key: WNPCULFRZBJWDE-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. This compound can be synthesized in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .

Industrial Production Methods

Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve large-scale synthesis using similar routes as described above. The use of hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid are common reducing agents used in these processes .

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, and iron in the presence of acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group in 2,3-diaminopyridine leads to the formation of imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets and pathways. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in the replication of bacteria and viruses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique structure, which combines the imidazo[4,5-b]pyridine moiety with an azetidinyl and thienopyridine group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S/c1-20-16-14(3-2-6-18-16)19-17(20)22-10-13(11-22)21-7-4-15-12(9-21)5-8-23-15/h2-3,5-6,8,13H,4,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPCULFRZBJWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CC(C3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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